molecular formula C22H20ClN3O4S2 B2748714 N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-85-1

N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2748714
CAS RN: 877655-85-1
M. Wt: 489.99
InChI Key: NHCGLCCDFZKQJQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various methods, including X-ray analysis, NMR, and IR spectroscopy. This process often involves reactions with chloroacetamide and other reagents, leading to derivatives with potential biological activities (Kataev et al., 2021) Synthesis, Structure, and Conformational Analysis.

Antitumor Activity

  • A series of derivatives related to this compound were synthesized and evaluated for their antitumor activity. Among these, certain derivatives showed mild to moderate activity against human breast adenocarcinoma cell lines, indicating the compound's relevance in cancer research (El-Morsy et al., 2017) Synthesis and In Vitro Antitumor Evaluation.

Antimicrobial and Antifungal Activities

  • Derivatives of the compound have been explored for their antimicrobial and antifungal activities. Such studies aim to assess the compound's potential as a basis for developing new antimicrobial agents, comparing their efficacy to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012) Synthesis and Antimicrobial Activity.

Pharmacological Evaluation

  • Pharmacological evaluations have been carried out on S-acetamide derivatives of similar compounds for their anticonvulsant properties. Such studies involve molecular docking methods to assess the compound's affinity with biological targets, demonstrating moderate anticonvulsant activity in vivo (Severina et al., 2020) Synthesis, docking study, and pharmacological evaluation.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-29-17-7-6-15(11-18(17)30-2)26-21(28)20-16(8-9-31-20)25-22(26)32-12-19(27)24-14-5-3-4-13(23)10-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCGLCCDFZKQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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